molecular formula C10H9F B13430026 1-(Cyclopropylidenemethyl)-4-fluorobenzene CAS No. 246180-26-7

1-(Cyclopropylidenemethyl)-4-fluorobenzene

Cat. No.: B13430026
CAS No.: 246180-26-7
M. Wt: 148.18 g/mol
InChI Key: AGSQNQCUEQDFQS-UHFFFAOYSA-N
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Description

1-(Cyclopropylidenemethyl)-4-fluorobenzene is an organic compound with the molecular formula C10H9F It consists of a benzene ring substituted with a cyclopropylidenemethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylidenemethyl)-4-fluorobenzene can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with cyclopropylidenemethyl magnesium bromide in the presence of a suitable catalyst. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Another method involves the palladium-catalyzed cross-coupling reaction of 4-fluorobenzyl bromide with cyclopropylidenemethyl boronic acid. This reaction is performed in the presence of a base such as potassium carbonate and a palladium catalyst, typically at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylidenemethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding cyclopropylmethyl derivative.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclopropylmethyl derivatives.

    Substitution: Amino or thiol-substituted benzene derivatives.

Scientific Research Applications

1-(Cyclopropylidenemethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylidenemethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylidenemethyl group can influence the compound’s binding affinity and selectivity, while the fluorine atom can affect its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylidenemethyl)benzene: Lacks the fluorine atom, which can result in different chemical reactivity and biological activity.

    4-Fluorobenzyl chloride: Contains the fluorine atom but lacks the cyclopropylidenemethyl group, leading to different applications and properties.

    Cyclopropylidenemethyl bromide:

Uniqueness

1-(Cyclopropylidenemethyl)-4-fluorobenzene is unique due to the presence of both the cyclopropylidenemethyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

246180-26-7

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-4-fluorobenzene

InChI

InChI=1S/C10H9F/c11-10-5-3-9(4-6-10)7-8-1-2-8/h3-7H,1-2H2

InChI Key

AGSQNQCUEQDFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC=C(C=C2)F

Origin of Product

United States

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